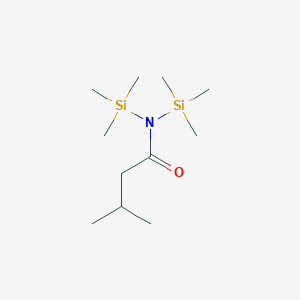
3-Methyl-N,N-bis(trimethylsilyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-N,N-bis(trimethylsilyl)butanamide is an organic compound characterized by the presence of trimethylsilyl groups. This compound is often used in various chemical reactions due to its unique properties, such as its ability to act as a silylating agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N,N-bis(trimethylsilyl)butanamide typically involves the reaction of 3-methylbutanamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
3-Methylbutanamide+2(Trimethylsilyl chloride)+Base→this compound+By-products
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-N,N-bis(trimethylsilyl)butanamide undergoes various types of chemical reactions, including:
Silylation: It acts as a silylating agent, transferring its trimethylsilyl groups to other molecules.
Substitution: The trimethylsilyl groups can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Silylation: Common reagents include alcohols, amines, and carboxylic acids. The reaction typically occurs at room temperature or slightly elevated temperatures.
Substitution: Reagents such as halides or other nucleophiles can be used to replace the trimethylsilyl groups.
Major Products
Silylation: The major products are trimethylsilyl derivatives of the starting materials.
Substitution: The products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
3-Methyl-N,N-bis(trimethylsilyl)butanamide is widely used in scientific research due to its versatility:
Wirkmechanismus
The mechanism of action of 3-Methyl-N,N-bis(trimethylsilyl)butanamide primarily involves the transfer of its trimethylsilyl groups to other molecules. This process, known as silylation, enhances the stability and volatility of the target molecules, making them more suitable for analytical techniques such as gas chromatography and mass spectrometry. The molecular targets are typically hydroxyl, amino, and carboxyl groups, which react with the trimethylsilyl groups to form stable silyl ethers, amines, and esters.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N-trimethylsilylacetamide
- N,O-Bis(trimethylsilyl)trifluoroacetamide
- N-Methyl-N-trimethylsilylheptafluorobutyramide
Uniqueness
3-Methyl-N,N-bis(trimethylsilyl)butanamide is unique due to its specific structure, which provides distinct reactivity and stability compared to other silylating agents. Its ability to selectively silylate certain functional groups makes it particularly valuable in analytical chemistry and synthetic applications.
Eigenschaften
CAS-Nummer |
88515-04-2 |
|---|---|
Molekularformel |
C11H27NOSi2 |
Molekulargewicht |
245.51 g/mol |
IUPAC-Name |
3-methyl-N,N-bis(trimethylsilyl)butanamide |
InChI |
InChI=1S/C11H27NOSi2/c1-10(2)9-11(13)12(14(3,4)5)15(6,7)8/h10H,9H2,1-8H3 |
InChI-Schlüssel |
YXYQFUFBHWXRNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)N([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


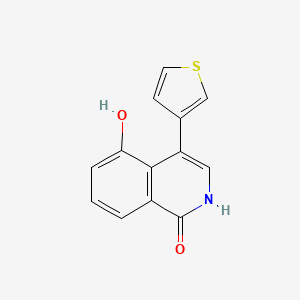
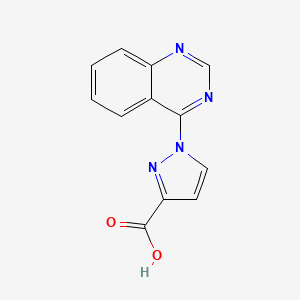
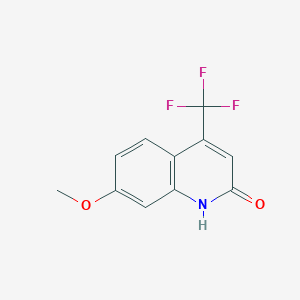

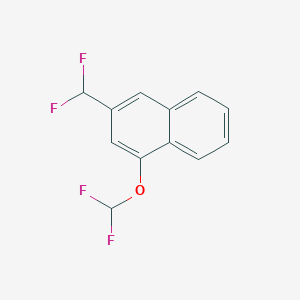
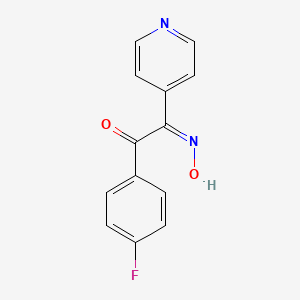
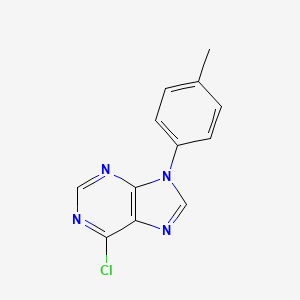
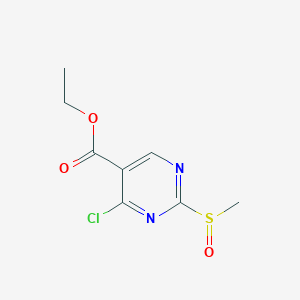
![Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate](/img/structure/B11867438.png)
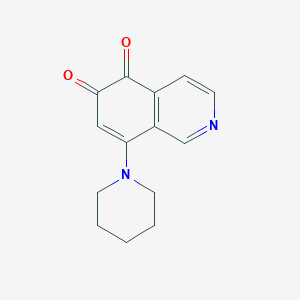
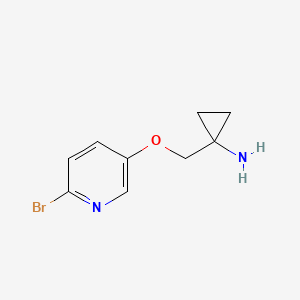
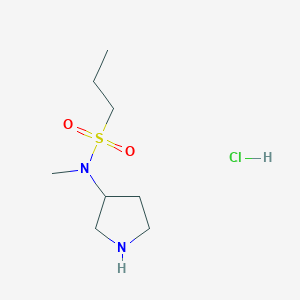

![9-Chloro-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11867479.png)
